molecular formula C16H14N4O2S B2635138 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine CAS No. 2034554-31-7

4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine

Cat. No.: B2635138
CAS No.: 2034554-31-7
M. Wt: 326.37
InChI Key: PPZICIUBBCIYIQ-UHFFFAOYSA-N
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Description

4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine is a complex organic compound that features a unique combination of heterocyclic structures This compound includes a thiophene ring, an oxadiazole ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the oxadiazole and pyrrolidine rings. The final step often involves coupling the pyrrolidine derivative with a pyridine carboxylic acid under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce corresponding amines.

Scientific Research Applications

4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene sulfoxide and thiophene sulfone.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring, such as 1,2,4-oxadiazole-3-carboxylic acid.

    Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.

    Pyridine Derivatives: Compounds with the pyridine ring, such as nicotinic acid and pyridine-3-carboxylic acid.

Uniqueness

What sets 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine apart is its unique combination of these heterocyclic rings, which imparts a distinct set of chemical properties and potential applications. This combination allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

pyridin-4-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(11-3-6-17-7-4-11)20-8-5-12(10-20)14-18-15(22-19-14)13-2-1-9-23-13/h1-4,6-7,9,12H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZICIUBBCIYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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